N-[2-(Thiophen-2-yl)ethyl]thian-3-amine
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Overview
Description
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine is an aromatic amine compound It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Thiophene derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives
Biology: The compound is studied for its potential biological activities, including its use as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used to functionalize multiwall carbon nanotubes (MWCNT), which are important in materials science
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and the ethylamine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: This compound is structurally similar but lacks the thian-3-amine group.
Thiophene-2-carboxaldehyde: Another related compound, differing in the functional groups attached to the thiophene ring
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine is unique due to the presence of both the thiophene ring and the thian-3-amine group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with thioether compounds. The structural formula can be represented as follows:
The presence of the thiophene ring and the thian structure is crucial for its biological activity, as these heterocyclic components often contribute to pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5 | MCF-7 | 1.3 ± 0.172 |
6 | PC-3 | 19.9 ± 0.285 |
8a | SF-268 | 1.2 ± 0.0785 |
These results indicate that certain derivatives can inhibit cell growth effectively, suggesting a promising avenue for further investigation in cancer therapy .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed. In vitro studies revealed its effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
7b | Staphylococcus aureus | 0.22 |
10 | Escherichia coli | 0.25 |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections .
3. Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals:
Compound | DPPH Scavenging Activity (%) |
---|---|
5 | 78% |
6 | 65% |
This suggests that the compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .
Case Studies and Research Findings
Case Study: Anticancer Properties
A study involving a series of thieno[2,3-b]thiophene derivatives reported that this compound analogs exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .
Research Findings: Structure–Activity Relationship (SAR)
Research has indicated that modifications in the thiophene ring or thian structure can significantly impact biological activity. For example, substituents on the thiophene ring have been shown to enhance anticancer potency and selectivity against specific cancer types .
Properties
Molecular Formula |
C11H17NS2 |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)thian-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-3-10(9-13-7-1)12-6-5-11-4-2-8-14-11/h2,4,8,10,12H,1,3,5-7,9H2 |
InChI Key |
PAJWTFVEZIHXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
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